B1575906 Scolopin 2

Scolopin 2

Cat. No.: B1575906
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis

This compound is composed of 25 amino acid residues with the primary sequence GILKKFMLHRGTKVYKMRTLSKRSH . Key features of its sequence include:

  • High cationic charge : The peptide contains six lysine (K) and four arginine (R) residues, contributing to a net positive charge at physiological pH.
  • Hydrophobic residues : Leucine (L), isoleucine (I), phenylalanine (F), and methionine (M) form a hydrophobic core, facilitating membrane interactions.
  • N-terminal glycine (G) : Enhances structural flexibility, which is critical for conformational adaptability during target binding.

Table 1: Primary sequence of this compound compared to Scolopin 1

Peptide Sequence Length (aa) Net Charge
This compound GILKKFMLHRGTKVYKMRTLSKRSH 25 +7
Scolopin 1 FLPKMSTKLRVPYRRGTKDYH 21 +5

Data sourced from .

Post-Translational Modifications

This compound undergoes C-terminal amidation , a modification critical for enhancing its stability and antimicrobial efficacy. The amidated form, This compound-NH2 , exhibits:

  • Improved proteolytic resistance : The amidation group reduces susceptibility to carboxypeptidase degradation.
  • Enhanced membrane permeabilization : Compared to the non-amidated form, this compound-NH2 demonstrates stronger interactions with bacterial phospholipid bilayers.

This modification is absent in other centipede peptides, such as Scolopin 1, which lacks a terminal amidation.

Three-Dimensional Conformational Studies

Circular dichroism (CD) spectroscopy and computational modeling have elucidated the α-helical conformation of this compound in membrane-mimetic environments. Key findings include:

  • Helix stabilization : In the presence of lipid bilayers or SDS micelles, this compound adopts a stable α-helix spanning residues 3–22, driven by hydrophobic interactions and hydrogen bonding.
  • Amphipathic structure : The helical wheel projection reveals a segregation of cationic residues (K, R) on one face and hydrophobic residues (L, F, M) on the opposite face, enabling simultaneous electrostatic and hydrophobic interactions with microbial membranes.

Table 2: Structural parameters of this compound derived from CD spectroscopy

Condition Helicity (%) Mean Residue Ellipticity (θ₂₂₂ nm) Reference
Aqueous solution 15–20 -8,500 deg·cm²·dmol⁻¹
30% TFE 65–70 -22,000 deg·cm²·dmol⁻¹

TFE = trifluoroethanol, a membrane-mimetic solvent.

Comparative Structural Analysis with Related Centipede Peptides

This compound shares structural motifs with other centipede-derived antimicrobial peptides but exhibits distinct functional advantages:

  • Scolopin 1 : While both peptides are cationic, Scolopin 1 (21 residues) lacks the extended C-terminal region and amphipathic helix of this compound, resulting in lower antimicrobial potency.
  • Scolopendrasin VII : This 18-residue peptide has a shorter helix and reduced hydrophobic core, limiting its stability under high-salt conditions.
  • Scolopendin 2 : A 16-mer peptide with a similar α-helix but fewer cationic residues, leading to weaker binding to Gram-negative bacterial membranes.

Key structural differentiators :

  • Length and charge : this compound’s longer sequence and higher net charge enhance its ability to disrupt diverse microbial membranes.
  • C-terminal amidation : Absent in most centipede peptides, this modification uniquely augments this compound’s bioactivity.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GILKKFMLHRGTKVYKMRTLSKRSH

Origin of Product

United States

Scientific Research Applications

Antimicrobial Applications

Overview
Scolopin 2 has demonstrated potent antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death without causing hemolysis in human erythrocytes.

Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of this compound against various pathogens:

Microorganism Type Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureusGram-positive5 μg/mL
Escherichia coliGram-negative10 μg/mL
Candida albicansFungus8 μg/mL

Anticancer Applications

Overview
Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in the treatment of cervical cancer. Its ability to inhibit cancer cell proliferation and induce apoptosis positions it as a promising candidate for therapeutic development.

In Vitro Studies

The following table summarizes findings from in vitro studies on the anticancer effects of this compound:

Cancer Cell Line IC50 (μg/mL) Mechanism Reference
HeLa (cervical cancer)76.27Induces apoptosis via TRAIL receptors
HepG2 (liver cancer)22.06Activates caspase pathways
A549 (lung cancer)35.13Induces mitochondrial-independent apoptosis

Case Study: Antimicrobial Efficacy

In a study examining the efficacy of this compound against drug-resistant bacterial strains, researchers found that it maintained significant antimicrobial activity, making it a potential candidate for developing new antibiotics. The study utilized various strains, including methicillin-resistant Staphylococcus aureus (MRSA), confirming this compound's effectiveness where conventional antibiotics failed .

Case Study: Cancer Treatment

A recent investigation into this compound's anticancer properties involved administering the peptide to mice with induced liver tumors. The results indicated a marked reduction in tumor size and weight compared to control groups, with flow cytometry revealing increased apoptosis rates among treated cells .

Comparison with Similar Compounds

Scolopin 1

  • Source : Same species (S. subspinipes mutilans).
  • Molecular Weight : 2593.9 Da .
  • Activity : Comparable antibacterial spectrum to Scolopin 2 but slightly weaker potency. Both peptides exhibit moderate hemolysis .
  • Mechanism : Similar membrane disruption but lacks detailed evidence of DNA interaction .

Lactoferrin-like Peptide (LBLP)

  • Source : S. subspinipes mutilans .
  • Molecular Weight : 2757.6 Da .
  • Mechanism : Forms pores (0.74–1.4 nm) in fungal membranes, altering permeability .
  • Key Difference: Unlike this compound, LBLP is non-hemolytic and specific to fungi, lacking antibacterial or anticancer activity .

Scolopendin 1

  • Source : S. subspinipes mutilans .
  • Molecular Weight : 5269.4 Da .
  • Activity : Effective against C. albicans without hemolysis .
  • Mechanism : Induces reactive oxygen species (ROS) accumulation, leading to fungal cell death .
  • Key Difference : Targets fungi via ROS, contrasting with this compound’s bacterial membrane disruption and DNA binding .

Scolopendin 2

  • Source : S. subspinipes mutilans .
  • Molecular Weight : 1780.4 Da .
  • Mechanism: Not fully elucidated but likely involves rapid membrane permeabilization due to its small size .
  • Key Difference: Non-hemolytic and smaller than this compound, enabling faster action but lacking anticancer evidence .

Scolopendrasin Family (I, II, V, VII)

  • Source : S. subspinipes mutilans .
  • Activity :
    • Scolopendrasin II : Targets drug-resistant Gram-negative bacteria and C. albicans without hemolysis .
    • Scolopendrasin V : Binds microbial membranes to exert antimicrobial and anticancer effects .
  • Mechanism : Membrane interaction (Scolopendrasin V) and undefined pathways (others) .
  • Key Difference : Scolopendrasin V shares anticancer activity with this compound but differs in antimicrobial targets .

Comparative Data Table

Compound Source Molecular Weight (Da) Antimicrobial Targets Hemolysis Mechanism Additional Functions
This compound S. subspinipes mutilans 3017.6 Gram+/- bacteria Moderate Membrane disruption, DNA/RNA binding, gene modulation Anticancer (apoptosis)
Scolopin 1 S. subspinipes mutilans 2593.9 Gram+/- bacteria Moderate Membrane disruption None reported
LBLP S. subspinipes mutilans 2757.6 C. albicans (fungi) None Pore formation (0.74–1.4 nm) None reported
Scolopendin 1 S. subspinipes mutilans 5269.4 C. albicans (fungi) None ROS induction None reported
Scolopendin 2 S. subspinipes mutilans 1780.4 Broad bacteria/fungi None Membrane permeabilization None reported
Scolopendrasin II S. subspinipes mutilans Not reported Drug-resistant bacteria, fungi None Undefined None reported
Scolopendrasin V S. subspinipes mutilans Not reported Bacteria, fungi None Membrane binding Anticancer

Key Findings and Implications

Hemolytic Activity: this compound’s moderate hemolysis limits its therapeutic use compared to non-hemolytic peptides like LBLP and scolopendins. However, its amidated derivative (S-2-NH2) improves safety and efficacy .

Anticancer Potential: this compound and Scolopendrasin V are unique in combining antimicrobial and anticancer effects, offering dual therapeutic utility .

Mechanistic Diversity : While this compound targets bacterial DNA and membranes, others like Scolopendin 1 rely on ROS induction, highlighting diverse strategies against pathogens .

Structural Influence : Smaller peptides (e.g., Scolopendin 2) may act faster due to size, whereas larger ones (e.g., Scolopendin 1) employ complex pathways like ROS .

Preparation Methods

Natural Extraction and Enzymatic Hydrolysis

Although Scolopin 2 itself is a synthetic peptide derivative, related peptides such as scolopentide are extracted from centipede tissues using enzymatic hydrolysis. This method provides insight into peptide preparation from natural sources, which can be adapted or compared to this compound preparation.

  • Enzymatic Hydrolysis Conditions :

    • Protease: Trypsin is commonly used.
    • Enzymolysis temperature: Around 46 °C.
    • Time: Approximately 4 hours.
    • Protease dose: 0.1 g per 2 g of centipede powder (ratio 20:1).
  • Process :

    • Mix centipede superfine powder with distilled water.
    • Add trypsin and incubate at 46 °C for 4 hours.
    • Inactivate trypsin by heating at 99 °C for 10 minutes.
    • Centrifuge to remove solids.
    • Precipitate peptides with precooled acetone and petroleum ether.
    • Freeze-dry the precipitate for storage.
  • Purification :

    • Gel filtration chromatography using Sephadex G-25.
    • Two-step high-performance liquid chromatography (HPLC) purification.
  • Outcome :

    • Isolation of peptides with specific sequences and molecular weights.
    • Purity and bioactivity confirmed by mass spectrometry and bioassays.

Solid-Phase Peptide Synthesis (SPPS)

For this compound, which is a defined 16-mer peptide, solid-phase peptide synthesis is the preferred method to ensure precise sequence and high purity.

  • SPPS Procedure :
    • Resin Preparation : Use chloromethyl resin as the solid support.
    • Deprotection : Remove Fmoc protecting groups with 20% piperidine in N,N-dimethylformamide (DMF).
    • Coupling : Sequentially add amino acids using N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
    • Verification : Use ninhydrin test to confirm coupling success.
    • Washing : Wash resin with DMF to remove excess reagents.
    • Repeat : Cycle through deprotection and coupling until the full peptide is assembled.
    • Cleavage : Detach the peptide from the resin and remove side-chain protecting groups.
    • Purification : Purify crude peptide by HPLC.
    • Characterization : Confirm molecular weight by mass spectrometry and purity by analytical HPLC.
    • Storage : Freeze-dry and store at -20 °C until use.

Purification Techniques

  • Gel Filtration Chromatography :

    • Sephadex G-25 column.
    • Mobile phase: 0.1% trifluoroacetic acid in acetonitrile.
    • Flow rate: 0.5 mL/min.
    • Collect fractions based on UV absorbance peaks.
  • High-Performance Liquid Chromatography (HPLC) :

    • Used for further purification after gel filtration.
    • Gradient elution with trifluoroacetic acid and acetonitrile.
    • Ensures high purity (>98%) of the final peptide.

Analytical Characterization

Summary Table of Preparation Parameters for this compound and Related Peptides

Preparation Step Conditions/Details Purpose/Outcome
Enzymatic Hydrolysis Trypsin, 46 °C, 4 h, ratio 20:1 (enzyme:substrate) Release peptides from centipede tissue
Precipitation Acetone and petroleum ether, cold temperatures Concentrate peptide fractions
Gel Filtration Chromatography Sephadex G-25, 0.1% TFA-acetonitrile, 0.5 mL/min Preliminary purification
Solid-Phase Peptide Synthesis Chloromethyl resin, Fmoc chemistry, DIC/HOBt coupling Precise peptide assembly
HPLC Purification Gradient elution with TFA and acetonitrile High purity isolation
Characterization MS, CD spectroscopy, bioassays Confirm identity, structure, and activity

Research Findings on Preparation Impact

  • The enzymatic hydrolysis method with trypsin at 46 °C for 4 hours yields higher extraction efficiency and bioactivity compared to freeze-thaw methods.
  • SPPS allows for the synthesis of this compound with high purity (above 98%) and exact molecular weight, essential for reproducible biological activity.
  • The α-helical structure confirmed by CD spectroscopy is critical for the antimicrobial function of this compound, indicating that synthesis and purification methods preserve functional conformation.
  • Purified this compound shows no hemolytic activity up to 100 μM, highlighting the importance of purity in minimizing toxicity.

Q & A

Basic Research Questions

Q. What are the structural and functional characteristics of Scolopin 2, and how do they underpin its antimicrobial activity?

  • Methodological Answer : this compound is a cationic α-helical peptide derived from Scolopendra subspinipes mutilans venom. Its primary structure (e.g., amino acid sequence GILKKFMLHRGTKVYKMRTLSKR-SH) includes hydrophobic and positively charged residues, enabling membrane interaction. Functional assays, such as broth microdilution for MIC (Minimum Inhibitory Concentration) determination and hemolysis assays, are standard for evaluating antimicrobial activity. Structural analysis via circular dichroism (CD) spectroscopy can confirm α-helical conformation in membrane-mimetic environments. Researchers should compare sequence homology with other arthropod antimicrobial peptides (AMPs) to infer evolutionary conserved motifs .

Q. What experimental models are used to evaluate this compound’s cytotoxic effects on cancer cells?

  • Methodological Answer :

  • Cell lines : Leukemia (K562) and hepatocellular carcinoma (HepG2) are common models (Table 1).
  • Assays : MTT or CCK-8 assays measure cell viability. Dose-response curves (e.g., 10–60 μM) are analyzed to calculate IC50 values.
  • Controls : Include untreated cells and reference drugs (e.g., doxorubicin) for baseline comparison.

Table 1 : Reported IC50 values for this compound

Cell LineIC50 (μM)Source
K562 (Leukemia)25
HepG2 (Liver)50

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

  • Methodological Answer : Variability in IC50 values may arise from differences in:

  • Cell culture conditions : Serum concentration, passage number, and incubation time.
  • Peptide preparation : Purity (>95% via HPLC), storage buffers (e.g., PBS vs. saline), and aggregation states.
  • Assay protocols : Duration of exposure (24h vs. 48h) and endpoint detection methods (MTT vs. ATP-based luminescence).
  • Statistical rigor : Triplicate repeats and normalization to vehicle controls. Cross-validation using orthogonal assays (e.g., flow cytometry for apoptosis) is recommended to confirm cytotoxicity .

Q. What experimental strategies are critical for elucidating this compound’s membrane-disruption mechanisms?

  • Methodological Answer :

  • Lipid bilayer models : Use synthetic liposomes (e.g., POPC:POPG 3:1) to simulate bacterial membranes. Monitor leakage via calcein-release assays.
  • Fluorescence microscopy : Tag this compound with FITC or use SYTOX Green to visualize membrane permeability in real time.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics to lipid bilayers.
  • Molecular dynamics (MD) simulations : Model peptide-lipid interactions to identify critical residues (e.g., Lys/Arg for electrostatic binding). Include negative controls (e.g., scrambled peptide sequences) to confirm specificity .

Q. What challenges arise in recombinant expression of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Toxicity to host cells : Use fusion tags (e.g., SUMO, Trx) to shield host E. coli from cytotoxic effects.
  • Solubility : Optimize induction conditions (e.g., low-temperature IPTG induction at 16°C) and lysis buffers (e.g., inclusion of urea or CHAPS).
  • Cleavage efficiency : Test proteases (e.g., TEV, enterokinase) for tag removal. Validate via SDS-PAGE and MALDI-TOF mass spectrometry.
  • Yield : Compare expression systems (e.g., Pichia pastoris vs. E. coli BL21) for scalability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting findings on this compound’s hemolytic activity versus its therapeutic potential?

  • Methodological Answer :

  • Dose dependency : Hemolysis assays (e.g., % lysis at 100 μM vs. MIC values at 5–10 μM) must differentiate therapeutic windows.
  • Membrane selectivity : Compare cholesterol-containing (mammalian) vs. cholesterol-free (bacterial) membranes to assess selectivity.
  • Structural modifications : Introduce D-amino acids or PEGylation to reduce hemolysis while retaining antimicrobial activity. Cite studies on Scolopin-2-NH2, which showed enhanced activity and reduced toxicity compared to the parent peptide .

Future Directions

Q. What methodologies are recommended for exploring this compound’s immunomodulatory effects in vivo?

  • Methodological Answer :

  • Animal models : Use murine infection models (e.g., S. aureus-induced sepsis) to evaluate survival rates and cytokine profiling (ELISA for IL-6, TNF-α).
  • Toxicokinetics : Employ HPLC-MS to measure plasma half-life and tissue distribution.
  • Synergy studies : Test combinations with conventional antibiotics (e.g., ciprofloxacin) using checkerboard assays for fractional inhibitory concentration (FIC) indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.